Product packaging for 2,6-Dibromo-4-(difluoromethoxy)pyridine(Cat. No.:CAS No. 1214326-08-5)

2,6-Dibromo-4-(difluoromethoxy)pyridine

Cat. No.: B2742632
CAS No.: 1214326-08-5
M. Wt: 302.901
InChI Key: LHFLWZFKMZXQRF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(difluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H3Br2F2NO and its molecular weight is 302.901. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Br2F2NO B2742632 2,6-Dibromo-4-(difluoromethoxy)pyridine CAS No. 1214326-08-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFLWZFKMZXQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2,6 Dibromo 4 Difluoromethoxy Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for pyridine-based compounds. numberanalytics.com This process typically occurs at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, which are activated towards nucleophilic attack. stackexchange.comyoutube.com

The susceptibility of the C-Br bonds at the C2 and C6 positions to nucleophilic attack is significantly influenced by the electronic effects of the other substituents on the pyridine (B92270) ring.

Pyridine Nitrogen : The primary activating group is the ring nitrogen itself. Its electron-withdrawing nature reduces the electron density at the ortho (C2, C6) and para (C4) positions, facilitating the attack of a nucleophile. stackexchange.com

4-(Difluoromethoxy) Group : The difluoromethoxy group (-OCF₂H) at the C4 position acts as a strong electron-withdrawing group through induction, further deactivating the ring and enhancing its electrophilicity. This effect increases the positive partial charge on the carbon atoms bonded to the bromine atoms, making them more susceptible to nucleophilic substitution.

Leaving Group : Bromine is an effective leaving group in SNAr reactions, allowing the substitution to proceed efficiently once the nucleophile has attacked the ring.

In symmetrically substituted molecules like 2,6-dichloropyridines, the steric bulk of substituents at the C3 position can influence which halogen is preferentially substituted. researchgate.net However, in 2,6-Dibromo-4-(difluoromethoxy)pyridine, the C2 and C6 positions are electronically and sterically equivalent, meaning the initial monosubstitution is not expected to show any regioselectivity between these two sites.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Addition : The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a bromine atom (C2 or C6). This is typically the rate-determining step and results in the formation of a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com

Leaving Group Elimination : Aromaticity is restored in the second, faster step through the expulsion of the bromide leaving group. youtube.com

The stability of the Meisenheimer intermediate is crucial for the reaction to occur. When a nucleophile attacks at the C2 or C4 positions of a pyridine ring, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.com This stabilization is not possible if the attack occurs at the C3 position. stackexchange.com For this compound, attack at either the C2 or C6 position allows for this critical resonance stabilization, making these sites highly reactive.

Given the symmetry of the molecule, the initial nucleophilic attack will produce a single monosubstituted product. A second substitution is possible, though the electronic properties of the newly introduced nucleophile will affect the reactivity of the remaining C-Br bond.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound serve as excellent handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prominent in this context. researchgate.netlibretexts.org

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used with brominated pyridines to synthesize more complex arylpyridine structures. beilstein-journals.orgresearchgate.net A mild, ligand-free Suzuki-Miyaura coupling catalyzed by heterogeneous Pd/C has been developed for aryl bromides. nih.gov

For this compound, both bromine atoms can participate in sequential coupling reactions, allowing for the synthesis of mono- or disubstituted products. The reaction conditions can be tuned to favor one over the other.

ReactantCoupling Partner (Boronic Acid)Potential ProductBond Formed
This compoundPhenylboronic acid2-Bromo-6-phenyl-4-(difluoromethoxy)pyridineC(sp²)-C(sp²)
This compoundVinylboronic acid2-Bromo-6-vinyl-4-(difluoromethoxy)pyridineC(sp²)-C(sp²)
2-Bromo-6-phenyl-4-(difluoromethoxy)pyridine4-Methylphenylboronic acid2-(4-Methylphenyl)-6-phenyl-4-(difluoromethoxy)pyridineC(sp²)-C(sp²)

Beyond the Suzuki coupling, other palladium-catalyzed reactions are highly effective for functionalizing brominated pyridines.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgorganic-chemistry.org Studies on polyhalogenated pyridines, such as 2,4,6-tribromo-3,5-difluoropyridine, have shown that Sonogashira coupling selectively occurs at the C2 and C6 positions, displacing the bromine atoms. arkat-usa.org This provides a strong precedent for the expected reactivity of this compound.

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organic halide. wikipedia.org It is known for its high functional group tolerance and is a powerful method for preparing bipyridine derivatives from bromopyridines. orgsyn.orgorgsyn.org The reaction can be chemoselective, as demonstrated in the coupling of alkylzinc reagents with 2-bromo-5-(tri-n-butylstannyl)pyridines, which occurs selectively at the C-Br bond. nih.gov

Stille Coupling : This reaction uses an organotin (stannane) reagent to form a C-C bond with an organic halide. wikipedia.orguwindsor.ca While highly versatile, a significant drawback is the toxicity of the organotin compounds. wikipedia.orgorganic-chemistry.org

These reactions offer complementary pathways to introduce a wide variety of functional groups onto the pyridine core.

ReactionCoupling PartnerPotential Product (Monosubstituted)Bond Formed
SonogashiraPhenylacetylene2-Bromo-4-(difluoromethoxy)-6-(phenylethynyl)pyridineC(sp²)-C(sp)
NegishiPhenylzinc chloride2-Bromo-4-(difluoromethoxy)-6-phenylpyridineC(sp²)-C(sp²)
StilleTributyl(vinyl)stannane2-Bromo-4-(difluoromethoxy)-6-vinylpyridineC(sp²)-C(sp²)

Direct C-H functionalization is a modern synthetic strategy that aims to form new bonds by activating typically inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling of pre-functionalized substrates. rsc.orgnih.gov While significant progress has been made in the C-H arylation of pyridine and its derivatives, these reactions can be challenging due to the electron-deficient nature of the pyridine ring. researchgate.netnih.gov

For a substrate like this compound, which already contains two highly activated C-Br bonds, C-H functionalization is not the most logical or efficient pathway. The C-H bonds at the C3 and C5 positions are significantly less reactive than the C-Br bonds at C2 and C6. Consequently, any attempt at C-H activation would likely be outcompeted by the much more facile and well-established metal-catalyzed cross-coupling reactions at the brominated sites. Synthetic strategies would overwhelmingly favor leveraging the existing C-Br bonds for functionalization.

Electrophilic and Radical Functionalization Studies

Detailed experimental studies specifically targeting the electrophilic and radical functionalization of this compound are not extensively documented in publicly available literature. However, its reactivity can be predicted based on established principles of pyridine chemistry and the nature of its substituents.

Electrophilic Functionalization: Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult compared to benzene. The nitrogen atom's electronegativity significantly reduces the ring's electron density, deactivating it towards attack by electrophiles. wikipedia.orgquimicaorganica.org This inherent deactivation is further intensified in this compound by the presence of three strongly electron-withdrawing groups: two bromine atoms and a difluoromethoxy group.

The reaction is generally only feasible under harsh conditions, and substitution typically occurs at the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgyoutube.com In this specific molecule, the C-3 and C-5 positions are the only available sites for C-H functionalization. The cumulative deactivating effect of the substituents makes it highly probable that electrophilic substitution would require extreme conditions and likely result in low yields.

Radical Functionalization: The pyridine core can undergo functionalization through radical pathways. For halopyridines, a common strategy involves the single-electron reduction of the carbon-halogen bond to generate a pyridyl radical, which can then engage in various coupling reactions. nih.gov In the case of this compound, such a reduction would likely occur at one of the C-Br bonds to form a 2-bromo-4-(difluoromethoxy)-6-pyridyl radical or its regioisomer. This radical intermediate could then be trapped by a radical acceptor.

Photoredox catalysis is a modern method for generating such radicals from halopyridines for subsequent alkylation reactions. nih.gov While specific studies on this compound are absent, this pathway represents a plausible route for its functionalization.

Influence of the Difluoromethoxy Group on Pyridine Ring Reactivity

The difluoromethoxy (-OCHF2) group at the C-4 position exerts a profound electronic influence on the pyridine ring, which is a composite of opposing inductive and resonance effects.

Inductive Effect (-I): The two highly electronegative fluorine atoms cause a strong inductive withdrawal of electron density from the ring through the oxygen and the sigma bonds. This effect significantly deactivates the ring, making it more electron-deficient.

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the pyridine ring through resonance. This effect donates electron density, primarily to the positions ortho (C-3, C-5) and para (C-2, C-6) to the substituent.

Chemo- and Regioselective Transformations of the Chemical Compound

The primary sites for chemical transformation in this compound are the two carbon-bromine bonds. These bonds are predisposed to undergo nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Chemoselectivity: The most likely reactions involve the cleavage of the C-Br bonds rather than the C-H, C-O, or C-F bonds. The electron-deficient nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one or both bromine atoms. chemicalforums.comechemi.com The stability of the intermediate Meisenheimer complex, enhanced by the multiple electron-withdrawing groups, facilitates this reaction pathway.

Alternatively, the C-Br bonds are ideal handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions.

Regioselectivity: The molecule possesses a C2 axis of symmetry, making the two bromine atoms at the C-2 and C-6 positions chemically equivalent.

Mono-substitution: Reaction with one equivalent of a nucleophile or coupling partner is expected to yield a single mono-substituted product, where one bromine is replaced at either the C-2 or C-6 position.

Di-substitution: Using two or more equivalents of the reagent can lead to the replacement of both bromine atoms.

The outcome of the second substitution can be influenced by the electronic properties of the group installed in the first step. If the first substitution introduces an electron-donating group (e.g., an amino group), it would decrease the electrophilicity of the ring and may disfavor a second nucleophilic attack compared to the first. chemicalforums.com Conversely, for some cross-coupling reactions, the nature of the ligand and metal center can drive the reaction to completion, yielding the di-substituted product.

The following table outlines potential selective transformations for this compound based on general reactivity patterns of substituted halopyridines.

Reaction TypeReagents (Example)Expected Product(s)Selectivity
Nucleophilic Aromatic Substitution 1 eq. Sodium Methoxide (NaOMe)2-Bromo-6-methoxy-4-(difluoromethoxy)pyridineMono-substitution
>2 eq. Sodium Methoxide (NaOMe)2,6-Dimethoxy-4-(difluoromethoxy)pyridineDi-substitution
Suzuki-Miyaura Coupling 1 eq. Phenylboronic acid, Pd catalyst, base2-Bromo-6-phenyl-4-(difluoromethoxy)pyridineMono-substitution
>2 eq. Phenylboronic acid, Pd catalyst, base2,6-Diphenyl-4-(difluoromethoxy)pyridineDi-substitution
Sonogashira Coupling 1 eq. Phenylacetylene, Pd/Cu catalyst, base2-Bromo-6-(phenylethynyl)-4-(difluoromethoxy)pyridineMono-substitution

Applications in Advanced Organic Synthesis Research

2,6-Dibromo-4-(difluoromethoxy)pyridine as a Versatile Synthetic Building Block

This compound serves as a highly adaptable scaffold in organic synthesis due to its distinct reactive sites. The pyridine (B92270) ring itself is a common motif in many biologically active compounds. The two bromine atoms at the 2 and 6 positions are amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups. The difluoromethoxy group at the 4-position is of particular interest as the incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

The reactivity of the bromine atoms can be selectively controlled, enabling sequential modifications. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-nitrogen bonds. This differential reactivity allows chemists to introduce different substituents at the 2- and 6-positions in a stepwise manner, leading to a high degree of molecular diversity from a single starting material.

Table 1: Potential Cross-Coupling Reactions with this compound
Reaction TypeCoupling PartnerBond FormedPotential Application
Suzuki-Miyaura CouplingOrganoboron Reagents (e.g., boronic acids, boronate esters)Carbon-Carbon (Aryl-Aryl, Aryl-Alkyl)Synthesis of biaryl compounds and other carbon frameworks.
Sonogashira CouplingTerminal AlkynesCarbon-Carbon (Aryl-Alkynyl)Creation of conjugated systems and precursors for further transformations.
Buchwald-Hartwig AminationAminesCarbon-Nitrogen (Aryl-Amino)Introduction of nitrogen-containing functional groups, common in pharmaceuticals.
Stille CouplingOrganotin ReagentsCarbon-CarbonFormation of a wide range of carbon-carbon bonds.
Heck CouplingAlkenesCarbon-Carbon (Aryl-Vinyl)Synthesis of substituted alkenes.

Construction of Complex Polyfunctionalized Pyridine Derivatives

The strategic placement of reactive handles on this compound makes it an ideal starting point for the synthesis of highly substituted and complex pyridine derivatives.

The transformation of the bromine atoms allows for the construction of novel fused heterocyclic systems. For example, intramolecular cyclization reactions following the introduction of appropriate functional groups at the 2- and 6-positions can lead to the formation of bicyclic and polycyclic aromatic systems containing the pyridine core. These novel scaffolds are of significant interest in drug discovery as they can explore new regions of chemical space and potentially interact with biological targets in unique ways.

Combinatorial chemistry, a key strategy in modern drug discovery, relies on the rapid synthesis of large numbers of diverse compounds. researchgate.netrsc.org this compound is an excellent substrate for such approaches. By leveraging the sequential and selective reactivity of the two bromine atoms, a "split-and-pool" synthesis strategy can be employed. For instance, one bromine can be reacted with a set of building blocks, and then the second bromine can be reacted with another diverse set of reagents, leading to the exponential generation of a large library of unique compounds from a single precursor. This approach is highly efficient for the discovery of new bioactive molecules. researchgate.netrsc.org

Intermediate in the Preparation of Scaffolds for Agrochemical Research

Pyridine-based compounds are crucial in the agrochemical industry, with many commercial pesticides being pyridine derivatives. nih.govresearchgate.net The introduction of fluorine-containing substituents is a common tactic to enhance the efficacy and selectivity of agrochemicals. semanticscholar.org

While direct examples of this compound in commercial agrochemicals are not widely reported, a closely related analog, 2,6-dibromo-4-trifluoromethoxyaniline, has been identified as a key intermediate in the synthesis of the fungicide thifluzamide. This suggests that the difluoromethoxy counterpart could be a valuable building block for the development of new generations of pesticides with potentially improved properties. The difluoromethoxy group can influence the compound's lipophilicity and metabolic stability, which are critical parameters for the performance of an agrochemical.

Intermediate in the Preparation of Scaffolds for Pharmaceutical Research

The pyridine scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents. rsc.orgdntb.gov.ua Its ability to act as a hydrogen bond acceptor and its water solubility contribute to the favorable pharmacokinetic properties of many drugs. The incorporation of fluorine, as in the difluoromethoxy group, is a widely used strategy in medicinal chemistry to modulate a drug's metabolic stability, binding affinity, and bioavailability. nih.gov

This compound provides a platform for the synthesis of novel pharmaceutical candidates. The ability to introduce a wide range of substituents at the 2- and 6-positions through cross-coupling reactions allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific biological target. The synthesis of complex molecules, such as potential kinase inhibitors or receptor modulators, can be envisioned starting from this versatile building block.

Development of Novel Organometallic Reagents and Catalysts from the Compound

Pyridines are well-known ligands in coordination chemistry and can be used to construct organometallic complexes that function as catalysts. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to modulate the electronic and steric properties of the resulting catalyst.

This compound can be derivatized to create novel ligands for catalysis. For example, the bromine atoms can be replaced with phosphine (B1218219) groups or other coordinating moieties. The resulting ligands could then be complexed with transition metals like palladium, rhodium, or iridium to generate new catalysts for a variety of organic transformations. The difluoromethoxy group could impart unique solubility and electronic properties to these catalysts, potentially leading to enhanced reactivity or selectivity.

Spectroscopic and Advanced Structural Elucidation Techniques in Research on the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution. For 2,6-Dibromo-4-(difluoromethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two equivalent protons on the pyridine (B92270) ring at positions 3 and 5 would appear as a singlet, owing to the symmetrical substitution pattern. The proton of the difluoromethoxy group (-OCHF₂) would present as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift of the pyridine protons would be influenced by the deshielding effect of the electronegative bromine and nitrogen atoms, while the difluoromethoxy proton's chemical shift would be significantly downfield due to the adjacent oxygen and fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal distinct signals for each carbon environment. The carbon atoms attached to the bromine atoms (C2 and C6) would appear at a characteristic chemical shift. The C4 carbon, bonded to the difluoromethoxy group, would also have a unique resonance, likely showing a triplet splitting pattern due to coupling with the two fluorine atoms. The C3 and C5 carbons would be equivalent and show a single resonance. The carbon of the difluoromethoxy group would be identifiable by its significant downfield shift and its coupling to the attached fluorine and hydrogen atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show a doublet for the two equivalent fluorine atoms of the -OCHF₂ group, arising from coupling to the single proton. The chemical shift of this signal provides a sensitive probe of the electronic environment of the fluorine nuclei.

Nucleus Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity Expected Coupling Constants (J) (Hz)
¹H (Pyridine)7.5 - 8.5Singlet (s)N/A
¹H (-OCHF₂)6.5 - 7.5Triplet (t)JHF ≈ 70-80
¹³C (C2, C6)130 - 145Singlet (s)N/A
¹³C (C4)155 - 170Triplet (t)JCF ≈ 20-30
¹³C (C3, C5)110 - 125Singlet (s)N/A
¹³C (-OCHF₂)115 - 130Triplet (t)JCF ≈ 240-260
¹⁹F (-OCHF₂)-80 to -90Doublet (d)JFH ≈ 70-80

Note: The expected values are estimations based on analogous compounds and general spectroscopic principles.

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS would be crucial for confirming its successful synthesis and purity.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature of this peak would be the characteristic isotopic pattern of bromine. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). youtube.com Therefore, a compound containing two bromine atoms will exhibit a triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. youtube.com This isotopic signature provides a definitive confirmation of the presence of two bromine atoms in the molecule.

Fragmentation of the molecular ion would likely involve the loss of the difluoromethoxy group or bromine atoms. Common fragmentation pathways could include the cleavage of the C-O bond to lose a ·OCHF₂ radical or the loss of a bromine radical (·Br). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental formula of the compound.

Ion m/z (relative to ⁷⁹Br) Expected Isotopic Pattern Possible Identity
[M]⁺2851:2:1 (M, M+2, M+4)Molecular Ion
[M-Br]⁺2061:1 (M, M+2)Loss of a bromine atom
[M-OCHF₂]⁺2181:2:1 (M, M+2, M+4)Loss of the difluoromethoxy group
[C₅H₂Br₂N]⁺2341:2:1 (M, M+2, M+4)Pyridine ring fragment

Note: m/z values are calculated using the most abundant isotopes and are presented as integers for simplicity.

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the exact three-dimensional arrangement of the atoms in the crystal lattice.

The analysis would confirm the planar structure of the pyridine ring. Key structural parameters of interest would include the C-Br, C-O, C-F, and C-H bond lengths, as well as the bond angles within the pyridine ring and the difluoromethoxy substituent. The conformation of the difluoromethoxy group relative to the pyridine ring would also be determined. Intermolecular interactions, such as halogen bonding (Br···N or Br···O interactions) or dipole-dipole interactions, would be identified, providing insight into the crystal packing and the forces that govern the solid-state structure. While a specific crystal structure for the title compound is not available, studies on substituted pyridines often reveal planar or near-planar ring systems. acs.orgwikipedia.orgmdpi.com

Parameter Expected Value
C-Br Bond Length~1.85 - 1.90 Å
C-O Bond Length~1.35 - 1.40 Å
C-F Bond Length~1.33 - 1.38 Å
Pyridine Ring Angles~118 - 122°
Crystal SystemTo be determined
Space GroupTo be determined

Note: Expected values are based on typical bond lengths and angles for similar functional groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Synthetic Research

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are particularly useful for monitoring the progress of a chemical reaction and confirming the presence of key structural features in the product.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C-O, C-F, and pyridine ring vibrations. The C-Br stretching vibrations typically appear in the fingerprint region of the spectrum. The C-O and C-F stretching vibrations of the difluoromethoxy group would give rise to strong absorption bands. The aromatic C-H stretching and C=C/C=N ring stretching vibrations of the pyridine moiety would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, such as the symmetric stretching of the C-Br bonds, are often more intense in the Raman spectrum. The pyridine ring breathing modes are also typically strong in the Raman spectrum.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
C=C / C=N Ring Stretch1400 - 1600IR, Raman
C-F Stretch1000 - 1200IR
C-O Stretch1200 - 1300IR
C-Br Stretch500 - 650IR, Raman
Pyridine Ring Breathing990 - 1050Raman

Note: The expected wavenumber ranges are based on characteristic group frequencies.

Theoretical and Computational Investigations of 2,6 Dibromo 4 Difluoromethoxy Pyridine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 2,6-Dibromo-4-(difluoromethoxy)pyridine. By solving the Schrödinger equation for the molecule, we can obtain detailed information about its geometry, electron distribution, and molecular orbitals.

A DFT study on a closely related compound, 2,6-bis(bromo-methyl)pyridine, using the B3LYP functional and a 6-311G(d,p) basis set, provides a reasonable approximation for the structural parameters of the pyridine (B92270) ring in this compound. derpharmachemica.comresearchgate.net The optimized geometry reveals a planar pyridine ring, with the substituents causing minor distortions in bond lengths and angles compared to unsubstituted pyridine.

Table 1: Predicted Geometric Parameters of the Pyridine Ring in this compound (based on 2,6-bis(bromo-methyl)pyridine DFT data) derpharmachemica.comresearchgate.net

ParameterPredicted Value
C2-N1 Bond Length (Å)1.343
C6-N1 Bond Length (Å)1.334
C2-C3 Bond Length (Å)1.382
C5-C6 Bond Length (Å)1.387
C3-C4 Bond Length (Å)1.383
C4-C5 Bond Length (Å)1.389
N1-C2-C3 Bond Angle (°)120.8
C2-C3-C4 Bond Angle (°)119.0
C3-C4-C5 Bond Angle (°)118.5
C4-C5-C6 Bond Angle (°)119.2
C5-C6-N1 Bond Angle (°)122.5
C6-N1-C2 Bond Angle (°)119.8

Note: The data is for 2,6-bis(bromo-methyl)pyridine and serves as an approximation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's chemical reactivity. For 2,6-bis(bromo-methyl)pyridine, the HOMO-LUMO energy gap was calculated to be 4.65 eV. derpharmachemica.com A similar value is expected for this compound. This relatively large energy gap suggests good kinetic stability. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. The LUMO is expected to be localized primarily on the pyridine ring, making it susceptible to nucleophilic attack.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution in the molecule. For this compound, the MESP would show regions of negative potential (in red) around the nitrogen atom and the oxygen and fluorine atoms of the difluoromethoxy group, indicating their nucleophilic character. Regions of positive potential (in blue) would be expected around the hydrogen atoms of the pyridine ring and the carbon atoms attached to the bromine atoms, highlighting their electrophilic character.

Conformational Analysis of the Difluoromethoxy Group and its Influence on Molecular Geometry

For related 2-(fluoromethyl)pyridine, ab initio calculations have shown that the most stable conformer has the Cα-F bond coplanar with the pyridine ring and anti to the N-C2 bond. nih.gov This preference is attributed to stereoelectronic effects. For this compound, the rotational barrier around the C4-O bond is expected to be relatively low. The two most stable conformations are likely to be those where the C-H bond of the difluoromethyl group is either in the plane of the pyridine ring or perpendicular to it. The relative energies of these conformers will depend on a balance of steric and electronic effects.

The presence of the bulky bromine atoms at the ortho positions (2 and 6) to the difluoromethoxy group at the para position (4) is not expected to create significant steric hindrance to the rotation of the difluoromethoxy group. Therefore, a dynamic equilibrium between different conformers is likely to exist at room temperature.

Reaction Mechanism Predictions and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and for analyzing the structures and energies of transition states. For this compound, a key transformation of interest is nucleophilic aromatic substitution (SNAr) at the C2 and C6 positions, where the bromine atoms act as leaving groups.

DFT calculations can be used to model the reaction pathway of a nucleophile with this compound. The reaction is expected to proceed through a two-step mechanism involving the formation of a Meisenheimer complex, which is a negatively charged intermediate. The first step, the attack of the nucleophile on the carbon atom bearing the bromine, is typically the rate-determining step. The second step is the rapid departure of the bromide ion to restore the aromaticity of the ring.

Table 2: Hypothetical Energy Profile for the SNAr Reaction of this compound with a Nucleophile

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
1Reactants (Molecule + Nucleophile)0
2Transition State 1 (TS1)+15 to +25
3Meisenheimer Complex (Intermediate)+5 to +10
4Transition State 2 (TS2)+7 to +12
5Products (Substituted Pyridine + Bromide)-5 to -15

Note: These are hypothetical values to illustrate a typical SNAr energy profile and are not based on specific calculations for this molecule.

Transition state analysis would reveal the geometry of the molecule at the point of highest energy along the reaction coordinate. For the first transition state (TS1), the geometry would show the incoming nucleophile partially bonded to the carbon atom and the C-Br bond partially broken. The activation energy for the reaction, which determines the reaction rate, is the energy difference between the reactants and TS1. The electron-withdrawing nature of the difluoromethoxy group and the second bromine atom would stabilize the negatively charged Meisenheimer intermediate, thus facilitating the reaction.

Prediction of Reactivity Profiles and Regioselectivity through Computational Modeling

Computational modeling can predict the reactivity of different sites in a molecule and the regioselectivity of its reactions. For this compound, the primary sites for nucleophilic attack are the carbon atoms at positions 2 and 6, which are bonded to the bromine atoms. Due to the symmetry of the molecule, these two positions are electronically equivalent.

However, in a mono-substituted product, the remaining bromine atom's reactivity will be influenced by the newly introduced substituent. Computational methods can predict whether the second substitution will be faster or slower than the first and at which position it will occur if the first substituent is introduced at a different position.

The regioselectivity of nucleophilic attack can be predicted by calculating the relative stabilities of the isomeric σ-complex intermediates. nih.govdiva-portal.org The reaction will preferentially proceed through the pathway that involves the most stable intermediate. DFT calculations have been shown to be effective in quantitatively predicting the regioisomer distribution in SNAr reactions. nih.govdiva-portal.org

The reactivity of the pyridine nitrogen atom as a nucleophile (e.g., in alkylation reactions) can also be assessed computationally by calculating its proton affinity or its interaction energy with various electrophiles.

Molecular Dynamics Simulations of the Chemical Compound in Various Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the behavior of this compound in different environments, such as in various solvents or in biological systems like a phospholipid bilayer. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms. By analyzing these trajectories, we can obtain information about the molecule's conformation, solvation, and interactions with other molecules.

For example, an MD simulation of this compound in water would reveal the structure of the hydration shell around the molecule. It would show how water molecules orient themselves around the polar and nonpolar parts of the molecule. The pyridine nitrogen and the oxygen and fluorine atoms of the difluoromethoxy group would be expected to form hydrogen bonds with water molecules.

Simulations in non-polar solvents would show different solvation behavior, with weaker van der Waals interactions dominating. MD simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation, which is a measure of how favorably the molecule interacts with the solvent.

In a more complex environment, such as a lipid bilayer, MD simulations could predict how the molecule partitions into the membrane, its preferred location and orientation within the bilayer, and its effect on the membrane's properties. nih.gov This information is particularly valuable for understanding the potential biological activity of the compound.

Future Research Perspectives and Unaddressed Synthetic Challenges

Development of Enantioselective Synthesis for Chiral Derivatives

A significant frontier in the application of 2,6-Dibromo-4-(difluoromethoxy)pyridine is the development of methods to generate chiral derivatives with high enantioselectivity. While the parent molecule is achiral, many of its potential downstream products, particularly those relevant to pharmaceuticals, possess stereogenic centers. Future research must focus on asymmetric transformations that can introduce chirality effectively.

One promising approach involves the catalytic enantioselective functionalization of the pyridine (B92270) core. For instance, methods for the asymmetric dearomatization of pyridines could be adapted to this system. A rhodium-catalyzed asymmetric reductive Heck reaction, which has been used to create enantioenriched 3-substituted piperidines from pyridine precursors, offers a potential pathway. nih.gov Adapting such a method would involve partial reduction of the pyridine ring followed by an asymmetric carbometalation, yielding chiral, non-aromatic scaffolds. Another strategy could be the use of organocatalysis to control the stereoselective addition of nucleophiles to activated pyridinium (B92312) salt derivatives of the target molecule. nih.gov The development of copper-catalyzed enantioselective alkylation of alkenyl pyridines also provides a template for introducing chiral side chains with high stereocontrol. researchgate.net

Key challenges in this area include:

Regioselectivity: Directing reactions to a specific position on the already substituted ring.

Stereocontrol: Achieving high levels of enantiomeric excess (e.e.) in the presence of the electronically influential difluoromethoxy and bromo groups.

Catalyst Tolerance: Designing chiral catalysts that are not poisoned or deactivated by the pyridine nitrogen or other functional groups.

Success in this domain would unlock access to a vast new chemical space of chiral molecules with potential applications as novel therapeutic agents.

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

The increasing emphasis on green chemistry necessitates the development of more sustainable methods for the synthesis and derivatization of this compound. Traditional multi-step syntheses often involve hazardous reagents, toxic solvents, and significant waste generation.

Future research should prioritize the adoption of green chemistry principles. This includes the use of multicomponent reactions (MCRs), which can construct complex molecules in a single step, thereby reducing waste and improving atom economy. acs.orgnih.gov For instance, a one-pot, four-component reaction could potentially be designed to build the substituted pyridine core more efficiently. nih.gov

Further avenues for sustainable synthesis include:

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and potentially reduce side-product formation. nih.gov

Green Solvents: Replacing conventional volatile organic compounds with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

Heterogeneous Catalysis: Employing reusable, solid-supported catalysts to simplify product purification and minimize metal leaching into the final products. acs.org A recent approach using surface-modified PET vials as both the reaction vessel and catalyst for pyridine synthesis exemplifies this innovative direction. acs.org

Flow Chemistry: Transitioning from batch processing to continuous flow systems can improve safety, efficiency, and scalability while minimizing waste.

By integrating these methodologies, the environmental footprint associated with producing and utilizing this key building block can be significantly reduced.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties imparted by the difluoromethoxy group and the presence of two reactive bromine atoms suggest that this compound may exhibit novel reactivity. The difluoromethoxy group (CF2H-O-) is a moderate electron-withdrawing substituent, which influences the reactivity of the pyridine ring. nbuv.gov.uanuph.edu.ua Exploring its full synthetic potential beyond its role as a stable bioisostere is a key research objective.

The two bromine atoms are ideal handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netnih.govmdpi.comnih.gov A significant challenge and opportunity lie in achieving selective mono- versus di-functionalization. Developing chemoselective conditions that can distinguish between the two bromine atoms would provide a powerful tool for creating diverse and complex molecular architectures. Studies on the Sonogashira cross-coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that selective functionalization of polyhalogenated pyridines is feasible, providing a roadmap for similar investigations with the title compound. nih.gov

Unaddressed areas for exploration include:

C-H Functionalization: Direct activation and functionalization of the C-H bonds at the 3- and 5-positions of the pyridine ring.

Reactivity of the Difluoromethoxy Group: While generally stable, investigating conditions that could lead to controlled transformation or cleavage of this group could open up new synthetic pathways. nih.gov

Cascade Reactions: Designing tandem processes where an initial cross-coupling event triggers a subsequent intramolecular cyclization, leading to complex fused-ring systems in a single operation. acs.org

Discovering unprecedented transformations will expand the synthetic utility of this compound and enable the creation of molecules that are currently inaccessible.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

To accelerate the discovery of new materials and drug candidates, the integration of this compound into automated synthesis and high-throughput experimentation (HTE) workflows is essential. As a versatile building block, it is perfectly suited for generating large libraries of compounds for screening. whiterose.ac.ukresearchgate.net

Automated platforms can perform numerous reactions in parallel, rapidly screening a wide array of catalysts, reagents, and conditions to optimize reactions or to produce a diverse set of derivatives. nih.govacs.org For example, an automated system could be programmed to perform Suzuki-Miyaura couplings on the dibromo-pyridine core with hundreds of different boronic acids, quickly generating a library of biaryl compounds for biological evaluation. whiterose.ac.ukresearchgate.net

The primary challenges and goals for this integration are:

Robust Reaction Development: Ensuring that the chosen reactions (e.g., cross-couplings) are reliable and high-yielding across a broad range of substrates to be compatible with automated systems.

Miniaturization: Adapting synthetic protocols to the microliter or nanoliter scale used in HTE plates to conserve valuable reagents.

Data Management: Implementing robust systems for tracking the synthesis and subsequent analytical data for thousands of compounds.

The successful application of HTE will dramatically shorten the timeline for moving from a building block to a lead compound in drug discovery and materials science. researchgate.net

Design of Next-Generation Building Blocks Based on Pyridine Core Modifications

While this compound is a powerful building block, there is considerable scope for designing and synthesizing "next-generation" analogs with enhanced or orthogonal reactivity. This involves strategic modifications to the core structure to create more advanced and versatile synthetic intermediates.

One key strategy is the selective replacement of one or both bromine atoms with other functional groups that enable different chemistries. For example, converting a bromine to a boronic ester would create a building block poised for Suzuki-Miyaura coupling, while leaving the other bromine available for a different transformation like a Sonogashira or Buchwald-Hartwig reaction. A diboration-electrocyclization sequence is one reported method for creating such pyridine-based boronic ester building blocks. whiterose.ac.ukresearchgate.netnih.gov

Future research in this area should focus on:

Orthogonal Functionalization: Creating derivatives with multiple, orthogonally reactive sites (e.g., bromo, iodo, boronic ester, triflate) that can be addressed sequentially under different reaction conditions.

Introducing New Vectors for Diversification: Adding substituents at the 3- and 5-positions to explore new regions of chemical space.

Scaffold Hopping and Hybridization: Using the pyridine core as a foundation for constructing more complex, fused heterocyclic systems, such as pyridine-annulated purines. rsc.org

By developing a toolkit of advanced, pre-functionalized pyridine building blocks, chemists can more efficiently and creatively construct the complex molecules needed to address modern scientific challenges. acs.org

Q & A

Q. What are effective synthetic routes for 2,6-Dibromo-4-(difluoromethoxy)pyridine, considering regioselective bromination and functional group compatibility?

Answer: Regioselective bromination of pyridine derivatives requires careful control of reaction conditions. For this compound, a two-step approach is often employed:

  • Step 1: Introduce the difluoromethoxy group at the 4-position of pyridine via nucleophilic substitution using difluoromethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Bromination at the 2- and 6-positions using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to ensure regioselectivity .
    Alternative routes for similar compounds, such as 2,6-dibromo-4-(hexoxymethyl)pyridine, highlight the use of cost-effective brominating agents like PBr₃ in anhydrous conditions to minimize side reactions .

Q. How can researchers optimize purification of this compound for high yields and purity?

Answer:

  • Chromatography: Use silica gel column chromatography with hexane/ethyl acetate (gradient elution) to separate brominated byproducts.
  • Recrystallization: Ethanol/water mixtures (7:3 v/v) are effective for recrystallizing halogenated pyridines, achieving >98% purity .
  • Analytical Monitoring: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to detect residual solvents or unreacted precursors .

Q. What spectroscopic techniques reliably characterize this compound?

Answer:

  • ¹H/¹³C NMR: Distinct signals for aromatic protons (δ 8.2–8.5 ppm) and difluoromethoxy groups (δ 4.5–5.0 ppm, split due to ²J₆ coupling with fluorine) .
  • IR Spectroscopy: Peaks at ~1100 cm⁻¹ (C-F stretching) and ~600 cm⁻¹ (C-Br bending) confirm functional groups .
  • Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ = 310.89 for C₆H₃Br₂F₂NO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound in cross-coupling reactions?

Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic structure:

  • Electrophilicity: The electron-withdrawing difluoromethoxy group lowers the LUMO energy (-1.8 eV), enhancing reactivity in Suzuki-Miyaura couplings .
  • Regioselectivity: Fukui indices identify C-2 and C-6 as the most electrophilic sites, aligning with experimental bromination patterns .
  • Solvent Effects: Polarizable continuum models (PCM) predict improved solubility in DMF (dielectric constant = 37), critical for catalytic reactions .

Q. What strategies resolve discrepancies in reaction outcomes when using this compound as a ligand precursor?

Answer: Contradictions in ligand synthesis often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Solubilizing Groups: Introducing alkoxy chains (e.g., hexoxymethyl analogs) improves solubility and reduces aggregation during metal coordination .
  • Protecting Groups: Temporarily masking the difluoromethoxy group with tert-butyldimethylsilyl (TBS) ethers prevents nucleophilic displacement during coupling .
  • Structural Analog Screening: Compare with analogs like 2,6-dibromo-4-(trifluoromethyl)pyridine (similarity score = 0.74) to identify optimal reaction conditions .

Q. How do steric and electronic factors influence coordination behavior in metal complexes derived from this compound?

Answer:

  • Steric Effects: The bulky difluoromethoxy group at C-4 restricts axial coordination, favoring planar geometries (e.g., square-planar Pd(II) complexes) .
  • Electronic Tuning: Bromine atoms at C-2/C-6 enhance π-backbonding in transition metals (e.g., Ru(II)), stabilizing low-spin configurations in catalytic cycles .
  • Ligand Design: Hybrid ligands combining this compound with terpyridine fragments (e.g., 4,4'-dimethyl-2,2'-bipyridine) balance steric bulk and electron density for improved catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.